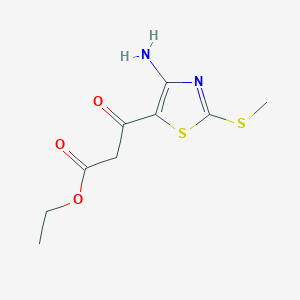

Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S2/c1-3-14-6(13)4-5(12)7-8(10)11-9(15-2)16-7/h3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMXRRCMVOSNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(N=C(S1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384561 | |

| Record name | Ethyl 3-[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65095-75-2 | |

| Record name | Ethyl 3-[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65095-75-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and potential applications, with a focus on its role as a versatile scaffold in the design and discovery of novel therapeutic agents. The information presented herein is intended to empower researchers with the foundational knowledge required to effectively utilize this compound in their drug development endeavors.

Core Compound Profile: Unveiling a Privileged Scaffold

This compound belongs to the 2-aminothiazole class of compounds, a well-established "privileged structure" in medicinal chemistry. This designation stems from the recurring presence of the 2-aminothiazole motif in a wide array of biologically active molecules, including approved drugs.[1] The unique electronic and structural features of this scaffold allow it to interact with a diverse range of biological targets, making it a valuable starting point for the development of new drugs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃S₂ | [2] |

| Molecular Weight | 260.33 g/mol | [2] |

| CAS Number | 65095-75-2 | N/A |

| Appearance | White to brown solid | N/A |

| Synonyms | Ethyl 3-(4-amino-2-(methylthio)-1,3-thiazol-5-yl)-3-oxopropanoate | [2] |

Synthesis and Manufacturing: A Plausible Pathway

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for the target compound, starting from commercially available precursors.

Caption: Proposed Hantzsch synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on general principles of the Hantzsch thiazole synthesis.[3] Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary.

Materials:

-

Ethyl 3-chloro-2,4-dioxopentanoate

-

N-methylthiourea

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other mild base)

Procedure:

-

Dissolution: Dissolve Ethyl 3-chloro-2,4-dioxopentanoate and a molar equivalent of N-methylthiourea in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Base Addition: Add a slight molar excess of a mild base, such as sodium bicarbonate, to the reaction mixture to neutralize the hydrogen chloride formed during the reaction.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure this compound.

Potential Applications in Drug Discovery and Development

The 2-aminothiazole core is a cornerstone in the development of various therapeutic agents.[4] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, suggesting that this compound could serve as a valuable intermediate in the synthesis of novel drug candidates.[5][6]

Antimicrobial Agents

The 2-aminothiazole moiety is present in numerous compounds with potent antibacterial and antifungal properties.[6] The structural features of this compound make it an attractive starting point for the synthesis of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Anticancer Therapeutics

A significant number of 2-aminothiazole derivatives have been investigated and developed as anticancer agents.[7] These compounds often act by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival. The unique substitution pattern of the target compound could be exploited to design novel and selective anticancer drugs.

The following diagram illustrates a generalized mechanism of action for a hypothetical drug candidate derived from our topic compound, targeting a protein kinase, a common target for anticancer drugs.

Caption: Potential mechanism of a derived anticancer agent.

Analytical Characterization

While specific spectral data for this compound is not available in the searched literature, a prediction of its key analytical features can be made based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methylthio group, a singlet for the methylene protons, and a broad singlet for the amino protons.

-

¹³C NMR: Signals corresponding to the carbonyl carbons of the ester and ketone, the carbons of the thiazole ring, the methylthio carbon, and the carbons of the ethyl group are anticipated.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 260.33. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the side chain.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific material safety data sheet (MSDS) with comprehensive toxicological data is not available, general guidelines for handling aminothiazole derivatives should be followed.[8][9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. Its 2-aminothiazole core provides a privileged scaffold with the potential for derivatization to generate a wide range of biologically active compounds. While further research is needed to fully elucidate its specific properties and applications, this guide provides a solid foundation for researchers to begin exploring the potential of this intriguing molecule.

References

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. (n.d.). Retrieved from [Link]

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents. (2014, March 26).

-

Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. (2025, August 6). Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. (2021, March 7). Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021, March 7). Retrieved from [Link]

-

Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Retrieved from [Link]

-

Ethyl 3-[4-Amino-2-(methylthio)-5-thiazolyl]-3-oxopropanoate. Cenmed. (n.d.). Retrieved from [Link]

-

Synthesis of some new 5- substituted of. JOCPR. (n.d.). Retrieved from [Link]

- 2-aminothiazole derivative, preparation method, and use. Google Patents. (n.d.).

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. (2025, August 6). Retrieved from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. (2025, August 6). Retrieved from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health. (2021, January 15). Retrieved from [Link]

-

Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Cole-Parmer. (n.d.). Retrieved from [Link]

-

Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

-

Safety data sheet. (2019, November 6). Retrieved from [Link]

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents. (n.d.).

-

SAFETY DATA SHEET. (2010, May 8). Retrieved from [Link]

-

Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M. (n.d.). Retrieved from [Link]

Sources

- 1. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 2. cenmed.com [cenmed.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cbccollege.in [cbccollege.in]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. leap.epa.ie [leap.epa.ie]

- 10. fishersci.at [fishersci.at]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. fishersci.com [fishersci.com]

IUPAC name ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate.

An In-Depth Technical Guide to Ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate: Synthesis, Characterization, and Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive overview of ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate, a heterocyclic compound of significant interest in medicinal chemistry. The core of this molecule is the 2-aminothiazole scaffold, a privileged structure found in numerous clinically approved drugs. This document delineates the compound's physicochemical properties, proposes a detailed synthetic pathway based on established chemical principles, and provides an expert analysis of its expected spectroscopic characteristics for structural elucidation. Furthermore, it explores the potential applications of this molecule as a versatile building block in drug discovery, contextualized by the wide spectrum of biological activities associated with the 2-aminothiazole and related thiazole frameworks, including anticancer, antimicrobial, and anti-inflammatory activities. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutic agents.

Introduction: The Significance of the 2-Aminothiazole Scaffold

Heterocyclic compounds form the backbone of modern pharmacology, with nitrogen- and sulfur-containing rings being particularly prominent. Among these, the 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its broad pharmacological versatility.[1][2] This scaffold is not merely a synthetic curiosity but is a key structural component in several marketed drugs, including the Src/Abl kinase inhibitor Dasatinib, the PI3Kα inhibitor Alpelisib, the anti-inflammatory drug Meloxicam, and the antibiotic Cefdinir.[3][4] The prevalence of this core in successful therapeutics underscores its favorable drug-like properties and its ability to form key interactions with a diverse range of biological targets.[3]

Derivatives of 2-aminothiazole have demonstrated a remarkable array of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][4][5] This wide therapeutic window makes the 2-aminothiazole ring a privileged scaffold for the development of new chemical entities.

The subject of this guide, ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate , incorporates this vital 2-aminothiazole core. It is further functionalized with a methylsulfanyl group at the 2-position and an ethyl oxopropanoate substituent at the 5-position. These features make it a highly valuable and reactive intermediate, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop novel drug candidates.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and drug design. The key identifiers and properties of ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate | |

| CAS Number | 65095-75-2 | |

| Molecular Formula | C₉H₁₂N₂O₃S₂ | |

| Molecular Weight | 260.34 g/mol | |

| Physical Form | White to brown solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | +4°C | |

| InChI Key | BHMXRRCMVOSNQV-UHFFFAOYSA-N |

Synthesis and Purification Protocol

While a specific, peer-reviewed synthesis for this exact molecule is not detailed in foundational literature, a robust synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis. This method is the cornerstone for creating the thiazole ring from a thioamide and an α-halocarbonyl compound. The following protocol is a self-validating system, grounded in fundamental organic chemistry principles, designed for reproducibility and high yield.

Proposed Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a straightforward path to accessible starting materials. The core thiazole ring is disconnected via the Hantzsch synthesis pathway, identifying a key thioamide precursor and a halogenated β-ketoester.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

This protocol details the condensation reaction to form the 2-aminothiazole ring system.

Objective: To synthesize ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate.

Materials:

-

S-Methylisothiourea sulfate

-

Diethyl 2-chloro-3-oxosuccinate (or equivalent α-haloketoester)

-

Sodium ethoxide (NaOEt) or another suitable base (e.g., triethylamine)

-

Anhydrous Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve S-methylisothiourea sulfate (1.0 equivalent) in anhydrous ethanol.

-

Causality: Ethanol is an excellent solvent for the reactants and is compatible with the base used. The anhydrous condition prevents unwanted side reactions.

-

-

Base Addition: Add sodium ethoxide (2.2 equivalents) portion-wise to the solution at room temperature. Stir for 20-30 minutes to ensure the complete formation of the free S-methylisothiourea base.

-

Causality: The base is required to deprotonate the isothiourea sulfate salt to generate the nucleophilic free base necessary for the condensation reaction. Two equivalents are needed to neutralize the sulfate counter-ion and facilitate the reaction.

-

-

Substrate Addition: Slowly add diethyl 2-chloro-3-oxosuccinate (1.0 equivalent) to the reaction mixture.

-

Causality: This α-haloketoester provides the three-carbon backbone required to form the thiazole ring upon reaction with the thioamide. Slow addition helps control any potential exotherm.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the cyclization and dehydration steps of the Hantzsch synthesis. TLC allows for empirical validation that the starting materials are consumed and the product is formed.

-

-

Work-up and Extraction: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. Redissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

-

Causality: This aqueous work-up removes inorganic salts and polar impurities, providing a cleaner crude product for purification.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Column chromatography is the standard method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts. The specific solvent system is chosen to provide optimal separation.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for synthesis and purification.

Spectroscopic Characterization and Analysis

Structural confirmation is a critical, self-validating step in synthesis. The following is an expert prediction of the key spectroscopic data required to unambiguously identify ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate.

¹H NMR (Proton NMR) Spectroscopy

(Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 8.0 | br s | 2H | -NH₂ | Amino protons, often broad and exchangeable with D₂O. |

| ~ 4.20 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the methyl group. |

| ~ 3.85 | s | 2H | -CO-CH₂ -CO- | Methylene protons between two carbonyl groups (active methylene). |

| ~ 2.65 | s | 3H | -S-CH₃ | Methyl protons of the methylsulfanyl group. |

| ~ 1.28 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the methylene group. |

¹³C NMR (Carbon NMR) Spectroscopy

(Predicted for CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 185.0 | Thiazole-C =O | Ketone carbonyl carbon. |

| ~ 168.5 | Ester-C =O | Ester carbonyl carbon. |

| ~ 165.0 | C 2-SMe (Thiazole) | Carbon at position 2 of the thiazole ring, attached to two heteroatoms. |

| ~ 158.0 | C 4-NH₂ (Thiazole) | Carbon at position 4 of the thiazole ring, attached to the amino group. |

| ~ 110.0 | C 5 (Thiazole) | Carbon at position 5 of the thiazole ring. |

| ~ 61.5 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~ 45.0 | -CO-CH₂ -CO- | Active methylene carbon. |

| ~ 15.0 | -S-CH₃ | Methyl carbon of the methylsulfanyl group. |

| ~ 14.0 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic/Vinyl C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H |

| ~ 1735 | C=O Stretch | Ester Carbonyl |

| ~ 1680 | C=O Stretch | Ketone Carbonyl |

| ~ 1620 | N-H Bend | Primary Amine (-NH₂) |

| ~ 1550 | C=N Stretch | Thiazole Ring |

Mass Spectrometry (ESI-MS)

For Electrospray Ionization Mass Spectrometry in positive ion mode, the expected molecular ion peak would be:

-

[M+H]⁺: m/z ≈ 261.04

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate is not an end-product therapeutic but rather a high-potential starting material or scaffold for building more complex drug candidates. Its value lies in the strategic placement of reactive functional groups on a biologically validated core.

A Versatile Chemical Intermediate

The molecule offers several handles for diversification:

-

The Amino Group (-NH₂): Can be readily acylated, alkylated, or used in condensation reactions to attach various side chains, which is a common strategy for modulating biological activity and improving pharmacokinetic properties.

-

The Active Methylene Group (-CH₂-): The protons on the carbon between the two carbonyls are acidic and can be deprotonated to form an enolate, allowing for alkylation or other carbon-carbon bond-forming reactions.

-

The Ester Group (-COOEt): Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. Amide coupling is a cornerstone of medicinal chemistry for exploring SAR.

Potential Therapeutic Targets

Given the extensive history of the 2-aminothiazole scaffold, derivatives of this compound could be rationally designed to target a range of diseases.

-

Anticancer Activity: Many 2-aminothiazole derivatives function as kinase inhibitors by targeting the ATP-binding site.[1] The core structure of this molecule could be elaborated to mimic the hinge-binding motifs required for inhibition of kinases implicated in cancer, such as Aurora kinases, CDKs, or tyrosine kinases.[1][6]

-

Antimicrobial Activity: Thiazole and thiadiazole derivatives have a long history as antimicrobial agents.[7] The heteroatoms in the ring can coordinate with metallic ions in essential microbial enzymes, disrupting their function. Derivatives could be developed to target bacterial cell wall synthesis or fungal membrane integrity.[7]

-

Anti-inflammatory Activity: The scaffold is present in anti-inflammatory drugs, suggesting that derivatives could be designed to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) or various signaling kinases.[2]

Hypothetical Mechanism of Action: Kinase Inhibition Pathway

The diagram below illustrates a generalized pathway where a derivative of the title compound could act as a kinase inhibitor, a common mechanism for 2-aminothiazole-based anticancer agents.

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

Ethyl 3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-3-oxopropanoate represents a molecule of significant strategic value for the drug discovery community. While its own biological activity may be modest, its true potential is realized as a foundational building block. It combines the pharmacologically validated 2-aminothiazole core with multiple, chemically distinct reactive sites, enabling the creation of diverse chemical libraries. The robust synthetic accessibility and the clear pathways for spectroscopic verification make it an ideal starting point for research programs aimed at developing next-generation therapeutics, particularly in the fields of oncology, infectious diseases, and inflammatory disorders.

References

-

Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). ResearchGate. [Link]

-

4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio-)-coumarin. (2022). MDPI. [Link]

-

Ethyl 3-amino-3-sulfanylidenepropanoate. PubChem, National Center for Biotechnology Information. [Link]

-

3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine. PubChem, National Center for Biotechnology Information. [Link]

-

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. PubChem, National Center for Biotechnology Information. [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). Dovepress. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). SpringerLink. [Link]

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2017). Dovepress. [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). ResearchGate. [Link]

-

Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. (2025). ResearchGate. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

-

Compound 528080: O-Ethyl S-[5-(diisopropylamino)-3-thiapentyl]methylphosphonothiolate. Data.gov. [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2020). National Center for Biotechnology Information. [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate. By integrating established chemical principles with data from structurally related compounds, this document offers valuable insights for researchers engaged in medicinal chemistry and drug discovery.

Introduction: The Significance of the 4-Aminothiazole Scaffold

The thiazole ring is a prominent heterocyclic motif found in numerous biologically active compounds, including antimicrobial and antineoplastic agents.[1] The 4-aminothiazole moiety, in particular, serves as a crucial pharmacophore in a variety of therapeutic agents. These compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and antibacterial effects.[2][3] this compound belongs to this important class of molecules and holds potential as a building block for the synthesis of novel drug candidates.[4][5] Its structure combines the reactive 4-aminothiazole core with a β-ketoester side chain, offering multiple sites for chemical modification and functionalization.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H12N2O3S2 | [6] |

| Molecular Weight | 260.33 g/mol | [6] |

| CAS Number | 65095-75-2 | [7] |

| Predicted LogP | 1.5 - 2.0 | (Calculated) |

| Predicted pKa | Amino group: ~4-5; Methylene: ~10-11 | (Estimated) |

Structural Elucidation: A Predictive Approach

Due to the limited availability of direct experimental data for the title compound, we will analyze its structure based on established spectroscopic principles and data from the closely related analogue, Ethyl 2-amino-4-methylthiazole-5-carboxylate.[8]

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy (Predicted):

-

Ethyl Group: A triplet at approximately 1.3 ppm (CH₃) and a quartet at around 4.2 ppm (CH₂) are expected.

-

Methylene Group (CH₂): A singlet at approximately 3.8-4.0 ppm is predicted for the methylene protons adjacent to the two carbonyl groups.

-

Methylthio Group (SCH₃): A sharp singlet is anticipated around 2.5 ppm.

-

Amino Group (NH₂): A broad singlet, the chemical shift of which is solvent-dependent, is expected in the region of 5.0-7.0 ppm.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Ethyl Group: Signals for the methyl and methylene carbons are expected around 14 ppm and 61 ppm, respectively.

-

Carbonyl Groups (C=O): Two distinct carbonyl signals are predicted, one for the ester at approximately 165-170 ppm and one for the ketone around 185-190 ppm.

-

Thiazole Ring: The C2, C4, and C5 carbons of the thiazole ring are expected to resonate at approximately 168 ppm, 155 ppm, and 110 ppm, respectively.

-

Methylene Carbon (CH₂): The signal for the methylene carbon is predicted to be in the range of 45-50 ppm.

-

Methylthio Carbon (SCH₃): A signal around 15 ppm is expected.

-

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

Key Predicted IR Absorptions:

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching: Absorptions around 2900-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O Stretching: Two strong absorption bands are expected: one for the ester carbonyl around 1730-1750 cm⁻¹ and another for the ketone carbonyl at approximately 1680-1700 cm⁻¹.

-

C=N and C=C Stretching: Vibrations associated with the thiazole ring are expected in the 1500-1650 cm⁻¹ region.

-

2.1.3. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak at m/z = 260 is expected, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group (-45 Da), the ethyl group (-29 Da), and cleavage of the side chain.

-

Conformational Analysis and Intramolecular Interactions

The presence of the amino group and the carbonyl oxygen on the adjacent carbon of the thiazole ring suggests the potential for intramolecular hydrogen bonding. This interaction can influence the planarity of the molecule and restrict the rotation of the side chain, which can have significant implications for its biological activity. Crystal structures of similar 4-aminothiazole derivatives have shown the presence of such intramolecular N-H···O hydrogen bonds.[1]

Synthesis and Reaction Chemistry

The synthesis of this compound can be approached through a modification of the well-established Hantzsch thiazole synthesis. This versatile method involves the condensation of a thiourea or thioamide with an α-haloketone.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below:

Caption: Proposed Hantzsch-type synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for thiazole synthesis.[9]

Step 1: Reaction Setup

-

To a solution of Ethyl 3-chloro-2,3-dioxopropanoate (1.0 eq) in ethanol, add N-methylthiourea (1.1 eq).

-

Add a mild base, such as sodium bicarbonate (1.5 eq), to the mixture.

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 4: Characterization

-

Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the final product.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.

-

Anticancer Activity: The 4-aminothiazole core is present in several anticancer drugs.[3] The title compound can serve as a precursor for the synthesis of novel kinase inhibitors or other targeted therapies.

-

Antimicrobial Agents: Thiazole derivatives have a long history as antimicrobial agents.[10] Modifications of the side chain and the amino group could lead to the discovery of new antibacterial or antifungal compounds.

-

Antioxidant Properties: Certain aminothiazole derivatives have demonstrated potent antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[2][11]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. While direct experimental data is limited, a thorough analysis of its structure based on related compounds and established chemical principles provides a solid foundation for its synthesis and exploration in drug discovery programs. The versatile 4-aminothiazole scaffold, combined with a reactive side chain, offers numerous opportunities for the development of novel and potent therapeutic agents. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is highly warranted.

References

-

PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1084. [Link]

-

Karthikeyan, V., et al. (2013). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1411–o1412. [Link]

-

Kishore, A., et al. (1996). In vivo biological activity of antioxidative aminothiazole derivatives. Yakugaku Zasshi, 116(11), 857-864. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4473. [Link]

-

Sheremetev, A. B., et al. (2020). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2020(2), M1126. [Link]

-

Yurttas, L., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery, 14(1). [Link]

-

Sriram, D., et al. (2005). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Indian Journal of Chemistry - Section B, 44(10), 2133-2135. [Link]

-

Kumar, A., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7. [Link]

- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

Global Research Online. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

Fisyuk, A. S., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Crystals, 12(11), 1546. [Link]

-

deSolms, S. J., et al. (1989). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 32(6), 1273-1280. [Link]

- Google Patents.

-

Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131. [Link]

- Supporting Information for a relevant article.

-

ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]

-

Hernandez-Vazquez, E., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6062. [Link]

-

Ponnuswamy, M. N., et al. (2010). Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. Journal of the Serbian Chemical Society, 75(11), 1489-1502. [https://www.researchgate.net/publication/250186981_Synthesis_NMR_spectral_and_antimicrobial_studies_of_some_N-methyl-3t-alkyl-2r6c-diarylpiperidin-4-ylidine]-5'-methylthiazolidine-4-ones]([Link])

-

SpectraBase. Ethyl 2-[(3-chloropropanoyl)amino]-4-phenyl-3-thiophenecarboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. cenmed.com [cenmed.com]

- 7. Ethyl 3-[4-Amino-2-(methylthio)-5-thiazolyl]-3-oxopropanoate | 65095-75-2 [sigmaaldrich.com]

- 8. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically successful drugs.[1][2][3] This heterocyclic system's unique electronic properties and versatile synthetic accessibility have made it a focal point for the development of novel therapeutics targeting a diverse range of diseases, from cancer and infectious diseases to inflammatory and neurological disorders.[2][4] This technical guide provides an in-depth analysis of the 2-aminothiazole core, offering a comprehensive overview of its synthesis, key therapeutic applications, and the underlying principles of its biological activity. We will delve into detailed experimental protocols, explore structure-activity relationships (SAR), and examine the mechanisms of action of prominent 2-aminothiazole derivatives. Furthermore, this guide will address the potential metabolic liabilities associated with this scaffold, providing a balanced perspective for researchers in the field.

The 2-Aminothiazole Core: Physicochemical Properties and Synthetic Strategies

The 2-aminothiazole ring is a five-membered heterocycle containing a sulfur and two nitrogen atoms, with an exocyclic amino group at the 2-position. This arrangement confers a unique set of physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, and to participate in various non-covalent interactions with biological targets. Its relative planarity and rigid structure provide a well-defined scaffold for the presentation of pharmacophoric groups in three-dimensional space.

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of the 2-aminothiazole core is well-established, with the Hantzsch thiazole synthesis being the most classic and widely employed method.[1][2] However, numerous variations and novel synthetic routes have been developed to improve yields, reduce reaction times, and enhance substrate scope.

This venerable reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[2] The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-aminothiazole ring.

Experimental Protocol: Classic Hantzsch Synthesis of 4-Aryl-2-aminothiazoles

-

Materials:

-

Substituted α-bromoacetophenone (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (10 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

-

Procedure:

-

To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

-

Add 10 mL of ethanol to the flask.

-

Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

-

To address the demand for more efficient and environmentally friendly synthetic methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the construction of 2-aminothiazole derivatives.[5][6] These methods often lead to dramatic reductions in reaction times and improved yields. One-pot protocols, where sequential reactions are carried out in a single reaction vessel, further enhance synthetic efficiency.[7]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-aminothiazoles [6]

-

Materials:

-

Aromatic ketone (1.0 mmol)

-

N-Bromosuccinimide (NBS) (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Polyethylene glycol (PEG)-400 (3 mL)

-

Water (2 mL)

-

Microwave reactor vial

-

-

Procedure:

-

In a microwave reactor vial, combine the aromatic ketone (1.0 mmol), NBS (1.0 mmol), and thiourea (1.2 mmol).

-

Add PEG-400 (3 mL) and water (2 mL) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 80-85 °C for 28-32 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Workflow for 2-Aminothiazole Synthesis

Caption: Comparison of classic and modern synthetic workflows for 2-aminothiazole derivatives.

Therapeutic Applications: A Scaffold of Diverse Biological Activity

The 2-aminothiazole core is a versatile pharmacophore found in drugs with a wide range of therapeutic applications.[2][8] Its ability to interact with various biological targets has led to the development of potent and selective agents for numerous diseases.

Oncology: Targeting Kinases and Cell Proliferation

In the realm of oncology, 2-aminothiazole derivatives have shown remarkable success as inhibitors of various protein kinases that are crucial for cancer cell growth and survival.[2][9]

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[10][11] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[10] The 2-aminothiazole moiety in Dasatinib plays a crucial role in its binding to the ATP-binding pocket of the ABL kinase, effectively blocking its catalytic activity and inducing apoptosis in cancer cells.[10][12]

Mechanism of Action: Dasatinib Inhibition of BCR-ABL

Caption: Dasatinib competitively inhibits the ATP-binding site of the BCR-ABL kinase.

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[13] Several 2-aminothiazole-based compounds have been developed as potent Aurora kinase inhibitors.[13][14] For instance, CYC116 is an orally active inhibitor of Aurora A and B kinases that has undergone Phase I clinical trials for the treatment of advanced solid tumors.[15][16]

Quantitative Structure-Activity Relationship (SAR) of 2-Aminothiazole-Based Aurora Kinase Inhibitors

| Compound | R1 | R2 | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |

| I | H | Phenyl | 150 | 200 | [13] |

| II | Methyl | Phenyl | 80 | 120 | [13] |

| III | H | 4-Fluorophenyl | 50 | 75 | [13] |

| IV | Methyl | 4-Fluorophenyl | 25 | 40 | [13] |

This table is a representative example based on published data and is intended for illustrative purposes.

The SAR data suggest that small alkyl substitutions at the R1 position and electron-withdrawing groups on the phenyl ring at R2 can enhance the inhibitory activity against Aurora kinases.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[17][18] Alpelisib (Piqray) is an FDA-approved α-selective PI3K inhibitor that contains a 2-aminothiazole scaffold.[17][19] It is used in combination with fulvestrant for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated advanced or metastatic breast cancer.[17]

PI3K/Akt/mTOR Signaling Pathway and Inhibition by 2-Aminothiazole Derivatives

Caption: Alpelisib inhibits the PI3K enzyme, blocking downstream signaling and cancer cell proliferation.

Antimicrobial Agents

The 2-aminothiazole scaffold is also present in a number of compounds with significant antimicrobial activity.[2][20] These derivatives have shown efficacy against a range of bacterial and fungal pathogens.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

2-aminothiazole derivative stock solution

-

Positive control antibiotic (e.g., ampicillin, fluconazole)

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Prepare a serial two-fold dilution of the 2-aminothiazole derivative in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum only).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Biological Evaluation: Key In Vitro Assays

The evaluation of the biological activity of novel 2-aminothiazole derivatives is a critical step in the drug discovery process. A variety of in vitro assays are employed to determine their efficacy and mechanism of action.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[21][22] It is widely used to measure the cytotoxicity of potential anticancer drugs.

Experimental Protocol: MTT Assay for Cell Viability [21][22]

-

Materials:

-

Cancer cell line

-

96-well plates

-

Complete cell culture medium

-

2-aminothiazole derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for a further 2-4 hours at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

ADME and Toxicity Considerations: The "Toxicophore" Hypothesis

While the 2-aminothiazole scaffold is a privileged structure, it has also been flagged as a potential "toxicophore."[3][4] This is due to the possibility of metabolic activation of the thiazole ring, leading to the formation of reactive metabolites that can covalently bind to cellular macromolecules, potentially causing toxicity. The primary mechanism of concern is the epoxidation of the C4-C5 double bond of the thiazole ring by cytochrome P450 enzymes.[3]

However, it is crucial to note that the presence of the 2-aminothiazole moiety does not automatically confer toxicity. The metabolic fate of a compound is highly dependent on its overall structure, including the nature and position of substituents on the thiazole ring and elsewhere in the molecule.[3] For instance, substitution at the C4 and/or C5 positions can sterically hinder epoxidation and direct metabolism towards other, less toxic pathways.[3] Therefore, a thorough evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile is essential for any 2-aminothiazole-based drug candidate.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry and drug discovery.[2] Its presence in a growing number of FDA-approved drugs for a variety of indications underscores its significance.[23] The well-established and adaptable synthetic routes to this core, coupled with its favorable physicochemical properties, ensure its continued exploration by medicinal chemists.

Future research in this area will likely focus on several key aspects:

-

Development of novel, more efficient, and sustainable synthetic methodologies.

-

Exploration of new therapeutic targets for 2-aminothiazole derivatives.

-

Design of next-generation compounds with improved potency, selectivity, and ADME/Tox profiles.

-

Application of computational methods, such as QSAR and molecular docking, to guide the rational design of new 2-aminothiazole-based drugs. [13][14]

By leveraging a deep understanding of the chemistry and biology of the 2-aminothiazole scaffold, the scientific community is well-positioned to continue to develop innovative and life-saving medicines based on this remarkable privileged structure.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021.

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Egyptian National Cancer Institute. 2021.

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. 2023.

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions. 2020.

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. 2023.

-

Drugs currently in use based on 2-aminothiazole skeleton. Bioorganic & Medicinal Chemistry Letters. 2014.

-

A Phase I Pharmacologic Study of CYC116, an Oral Aurora Kinase Inhibitor, in Patients With Advanced Solid Tumors. ClinicalTrials.gov. 2017.

-

MTT assay protocol. Abcam. 2023.

-

Through the open door: Preferential binding of dasatinib to the active form of BCR-ABL unveiled by in silico experiments. Biochimica et Biophysica Acta (BBA) - General Subjects. 2013.

-

MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. 2022.

-

Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP. Novartis. 2021.

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. 2023.

-

Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. Organic & Biomolecular Chemistry. 2013.

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions. 2020.

-

MTT Cell Proliferation Assay. ATCC. 2011.

-

Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. ACS Combinatorial Science. 2012.

-

Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. ResearchGate. 2025.

-

Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. Clinical Journal of Oncology Nursing. 2020.

-

What is the mechanism of Dasatinib?. Patsnap Synapse. 2024.

-

The Aurora Kinase Inhibitor CYC116 Promotes the Maturation of Cardiomyocytes Derived from Human Pluripotent Stem Cells. Stem Cell Reviews and Reports. 2019.

-

The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer Research. 2006.

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology. 2022.

-

Identification and characterization of drug resistance mechanisms in cancer cells against Aurora kinase inhibitors CYC116 and ZM447439. bioRxiv. 2020.

-

Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate. 2022.

-

2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. Molecules. 2020.

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. 2023.

-

Piqray (alpelisib) Prescribing Information. Novartis. 2019.

-

Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. ResearchGate. 2017.

-

Cell Viability Assays. Assay Guidance Manual. 2013.

-

Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry. 2020.

-

What is the mechanism of Alpelisib?. Patsnap Synapse. 2024.

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ResearchGate. 2023.

-

CYC116 | Aurora Kinase inhibitor. Selleck Chemicals. N.d.

-

HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use PIQRAY safely and effectively. Novartis. 2019.

-

One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Tetrahedron Letters. 2012.

-

Binding of the ABL kinase with dasatinib (type I inhibitor, shown in...). ResearchGate. 2015.

-

Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. 2017.

-

MTT Cell Assay Protocol. Texas Children's Hospital. N.d.

-

The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants.. Semantic Scholar. 2006.

-

A Study of GSK1070916A in Patients With Advanced Solid Tumors. ClinicalTrials.gov. 2019.

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jusst.org [jusst.org]

- 6. researchgate.net [researchgate.net]

- 7. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 8. Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 11. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Identification and characterization of drug resistance mechanisms in cancer cells against Aurora kinase inhibitors CYC116 and ZM447439 | bioRxiv [biorxiv.org]

- 17. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Alpelisib? [synapse.patsnap.com]

- 19. Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. atcc.org [atcc.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Safety and Toxicity Profile of 2-Aminothiazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminothiazole scaffold is a quintessential example of a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful drugs across various therapeutic areas, including anti-cancer agents like Dasatinib and antivirals.[1][2] Its remarkable versatility in targeting a wide array of proteins, however, is shadowed by its classification as a potential "toxicophore".[3] This duality presents a significant challenge in drug development: how to harness the therapeutic potential of the 2-aminothiazole moiety while mitigating its inherent toxicological risks. This guide provides an in-depth analysis of the safety and toxicity profile of 2-aminothiazole-containing compounds. It moves beyond a mere listing of adverse effects to explore the underlying bioactivation pathways, delineate structure-toxicity relationships, and present a validated, tiered framework for preclinical safety assessment. The objective is to equip researchers and drug developers with the mechanistic understanding and practical methodologies required to design, identify, and advance safer 2-aminothiazole-based drug candidates.

Chapter 1: The Intrinsic Toxicology of the 2-Aminothiazole Core

The unsubstituted 2-aminothiazole molecule and certain derivatives have demonstrated a range of toxicities in non-clinical studies. Understanding this baseline profile is crucial for predicting and monitoring potential adverse effects of novel drug candidates incorporating this scaffold.

Systemic and Organ-Specific Toxicities

Exposure to 2-aminothiazole can lead to both acute and chronic effects. Acute oral exposure to high doses may cause gastrointestinal distress, including vomiting and diarrhea, while inhalation can irritate the respiratory tract.[4] Of greater concern in a therapeutic context is the potential for cumulative toxicity from chronic, lower-dose exposure, which has been linked to specific organ systems.[4]

-

Neurotoxicity: Prolonged exposure has been associated with adverse effects on the central nervous system, manifesting as tremors, convulsions, and, in severe cases, coma.[4]

-

Nephrotoxicity: The kidneys are a target organ, with studies indicating that 2-aminothiazole can cause significant renal damage.[4]

-

Hepatotoxicity: Liver toxicity is a well-documented concern for some, but not all, thiazole-containing drugs. The classic example is the thiazolidinedione class of antidiabetic agents, where troglitazone was withdrawn due to severe hepatotoxicity, while related compounds like pioglitazone and rosiglitazone have a much lower risk profile.[5] This underscores that the overall molecular structure, not just the core, dictates the final safety outcome.

-

Cardiotoxicity: Emerging evidence suggests potential cardiovascular risks. A study using a 2-aminobenzothiazole derivative in zebrafish revealed significant cardiotoxicity, including developmental defects and heart looping failure, which was linked to oxidative damage.[6]

-

Reproductive Toxicity: Some evidence points towards potential reproductive harm, particularly affecting male fertility.[4]

Summary of Preclinical Toxicological Findings

The following table summarizes key toxicological findings associated with the 2-aminothiazole scaffold, providing context on the experimental systems used.

| Toxicity Type | Observed Effects | Model System | Key Findings & Causality | Reference(s) |

| Neurotoxicity | Tremors, convulsions, coma | In vivo (animal models) | Associated with chronic, cumulative exposure. | [4] |

| Nephrotoxicity | Kidney damage | In vivo (animal models) | Direct or metabolite-driven renal injury. | [4][7] |

| Hepatotoxicity | Elevated liver enzymes, liver failure | In vivo, in vitro (hepatocytes) | Often linked to metabolic activation into reactive species. Highly structure-dependent. | [5][7] |

| Cardiotoxicity | Cardiac malformation, oxidative damage | Zebrafish embryos | Induced via ferroptosis, leading to disruption of oxygen supply. | [6] |

| Reproductive | Adverse effects on male fertility | In vivo (animal models) | Associated with prolonged exposure. | [4] |

| Genotoxicity | Chromosomal aberrations | In vitro (Allium cepa assay) | Indicates potential for DNA damage, though often mitigated by formulation (e.g., nanocarriers). | [8] |

Chapter 2: Core Mechanisms of 2-Aminothiazole Toxicity

The toxicity of 2-aminothiazole is not typically caused by the parent molecule itself but rather by its metabolic conversion into chemically reactive species. This process, known as bioactivation , is the central mechanism underpinning the scaffold's toxicophore properties.

Metabolic Activation via Cytochrome P450

The primary route of bioactivation involves oxidation by Cytochrome P450 (CYP) enzymes in the liver.[7] The most cited mechanism is the epoxidation of the C4=C5 double bond of the thiazole ring. This creates an unstable epoxide intermediate, which can undergo further transformation.[7] This initial oxidation is the critical step that converts a stable molecule into a reactive one, initiating a cascade that can lead to cellular damage.

Reactive Metabolite Formation and Covalent Binding

The unstable epoxide intermediate can be hydrolyzed and subsequently decompose to form highly electrophilic species, such as thioamides and glyoxals.[7] These reactive metabolites are the ultimate culprits of toxicity. Their electrophilic nature drives them to seek out and form covalent bonds with nucleophilic residues found in essential biological macromolecules, including proteins and DNA.

This covalent binding can have severe consequences:

-

Enzyme Inactivation: Binding to active sites or critical residues on enzymes can inhibit their function, disrupting vital metabolic pathways.

-

Protein Haptenization: When a reactive metabolite binds to a protein, it can form a neoantigen. This modified protein can be recognized as foreign by the immune system, triggering an idiosyncratic immune response that can lead to severe, unpredictable toxicity (e.g., drug-induced liver injury).

-

DNA Adducts: Binding to DNA can lead to mutations, chromosomal damage, and potentially carcinogenicity.

Oxidative Stress and Cellular Injury

The metabolic processing of 2-aminothiazole derivatives can also uncouple the P450 catalytic cycle, leading to the production of reactive oxygen species (ROS) like superoxide anions. This, combined with the depletion of cellular antioxidants such as glutathione (GSH) during the detoxification of reactive metabolites, creates a state of oxidative stress . This imbalance leads to damage of lipids, proteins, and DNA, contributing to organ toxicities like the cardiotoxicity observed in zebrafish models.[6]

Chapter 3: Mitigating Risk via Structure-Toxicity Relationships (STR)

The toxic potential of the 2-aminothiazole core is not absolute; it is profoundly influenced by the nature and position of substituents on the molecule.[2] This provides a powerful opportunity for medicinal chemists to proactively design safer compounds by understanding and applying STR principles. The goal is to disrupt the metabolic activation cascade or redirect metabolism towards safer pathways.

Key strategies include:

-

Metabolic Blocking: Introducing substituents at the C4 or C5 positions of the thiazole ring can sterically hinder or prevent the initial CYP450-mediated epoxidation, the rate-limiting step for reactive metabolite formation.

-

Electronic Modulation: Adding electron-withdrawing groups to the thiazole ring can decrease its electron density, making it a less favorable substrate for oxidative metabolism.

-

Improving Physicochemical Properties: Optimizing solubility and other properties can alter the ADME (Absorption, Distribution, Metabolism, Excretion) profile to reduce exposure in organs like the liver or enhance clearance through non-toxic pathways.

-

Introducing Alternative Metabolic "Soft Spots": Incorporating other sites on the molecule that can be easily metabolized through safe pathways (e.g., O-dealkylation) can divert metabolic flux away from the toxicophore.

Chapter 4: A Validated Framework for Safety Assessment

A proactive, tiered approach to safety assessment is essential to de-risk 2-aminothiazole-containing compounds efficiently. This framework allows for the early identification of liabilities, enabling projects to fail fast and cheap, or to proceed with a higher degree of confidence.

Tier 1: Early Screening (In Silico & Basic In Vitro)

Causality: The goal of this tier is to quickly flag compounds with major liabilities related to metabolic instability or overt cytotoxicity, which are often precursors to in vivo toxicity.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

-

Objective: To determine the rate at which a compound is metabolized by Phase I enzymes. High clearance can indicate a greater potential for metabolite-driven toxicity.

-

Materials: Test compound stock solution, HLM (pooled from multiple donors), NADPH regenerating system, phosphate buffer, control compounds (high and low clearance).

-

Procedure:

-

Pre-warm HLM suspension in buffer to 37°C.

-

Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

-

Incubate at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 min).

-

Quench the reaction in each aliquot immediately with ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for the remaining parent compound using LC-MS/MS.

-

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Self-Validation: The inclusion of high and low clearance controls ensures the assay is performing as expected. A reaction mixture without NADPH serves as a negative control to check for non-enzymatic degradation.

Tier 2: Mechanistic & Organ-Specific In Vitro Assays

Causality: If a compound is reasonably stable, the next critical question is whether its metabolism produces reactive species. These assays are designed to directly detect the "smoking gun" of bioactivation.

Protocol: Reactive Metabolite (RM) Trapping with Glutathione (GSH)

-

Objective: To trap and identify electrophilic metabolites by forming stable adducts with a nucleophile (GSH).

-

Materials: Test compound, HLM, NADPH regenerating system, Glutathione (GSH, typically 5 mM).

-

Procedure:

-

Set up two parallel incubations as in the metabolic stability assay: one with GSH (+GSH) and one without (-GSH).

-

Initiate reactions with NADPH and incubate for a fixed period (e.g., 60 min) at 37°C.

-

Quench the reaction with cold acetonitrile and process as described above.

-

Analyze the supernatant by high-resolution LC-MS/MS.

-

-

Data Analysis: Compare the chromatograms from the +GSH and -GSH samples. Search for unique mass peaks in the +GSH sample that correspond to the expected mass of the parent compound plus the mass of GSH (or fragments thereof). The structure of the adduct can be elucidated using MS/MS fragmentation patterns.

-

Self-Validation: The -GSH control is essential to distinguish true GSH adducts from other metabolites or background ions.

Tier 3: In Vivo Toxicology Assessment

Causality: In vitro assays cannot fully replicate the complexity of a whole organism. In vivo studies are required to understand the integrated toxicological response, including effects on multiple organs and potential for recovery, and to establish a safe starting dose for human trials.

Protocol: Overview of a 14-Day Repeated-Dose Rodent Study

-

Objective: To evaluate the toxicity profile following daily administration for 14 days and to identify target organs and a No-Observed-Adverse-Effect Level (NOAEL). This follows international guidelines such as those from ICH.[9]

-

Study Design:

-

Animals: Typically Sprague-Dawley rats or CD-1 mice.

-

Groups: A vehicle control group and at least three dose groups (low, mid, high). Doses are selected based on earlier acute toxicity or dose-range-finding studies.

-

Administration: Daily dosing for 14 days via the intended clinical route (e.g., oral gavage).

-

-

Endpoints Monitored:

-

Daily: Clinical observations for signs of toxicity, mortality.

-

Weekly: Body weight, food consumption.

-

Terminal (Day 15):

-

Blood Collection: For clinical pathology, including hematology and serum chemistry. Key liver injury markers (ALT, AST, ALP, Bilirubin) and kidney injury markers (BUN, Creatinine) are measured.[10]

-